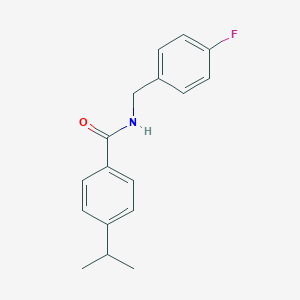

N-(4-fluorobenzyl)-4-isopropylbenzamide

Description

N-(4-fluorobenzyl)-4-isopropylbenzamide is a benzamide derivative characterized by a 4-isopropyl-substituted benzoyl group linked via an amide bond to a 4-fluorobenzylamine moiety. The 4-isopropyl substituent on the benzoyl moiety contributes to lipophilicity, which may improve membrane permeability.

Properties

Molecular Formula |

C17H18FNO |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H18FNO/c1-12(2)14-5-7-15(8-6-14)17(20)19-11-13-3-9-16(18)10-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) |

InChI Key |

QBNBAJJSESSFQS-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N-(4-fluorobenzyl)-4-isopropylbenzamide with structurally related benzamides from the evidence:

Key Observations :

- In contrast, the 4-fluorobenzyl and isopropyl groups in the target compound balance moderate lipophilicity (~4.2) with improved metabolic stability.

- Electronic Effects : Fluorine (target compound) and chlorine () are both electron-withdrawing, but fluorine’s smaller size and stronger electronegativity may lead to distinct binding interactions in biological systems.

Spectroscopic Properties

- IR Spectroscopy : The target compound’s IR spectrum would exhibit C=O stretching (~1660–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹), similar to hydrazinecarbothioamides in . Fluorine substitution may shift aromatic C-H vibrations slightly.

- NMR : The 4-fluorobenzyl group would show distinct ¹H-NMR signals at ~7.2–7.4 ppm (aromatic H) and ¹⁹F-NMR at ~-115 ppm. The isopropyl group would display a septet (~2.9 ppm) and doublets (~1.2 ppm) for CH and CH₃, respectively.

Preparation Methods

Acid Chloride Coupling Method

This two-step process begins with the conversion of 4-isopropylbenzoic acid to its corresponding acid chloride, followed by reaction with 4-fluorobenzylamine.

Step 1: Synthesis of 4-Isopropylbenzoyl Chloride

4-Isopropylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at 40–45°C for 3–4 hours. Excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a pale-yellow oil.

Step 2: Amidation with 4-Fluorobenzylamine

The acid chloride is dissolved in DCM and cooled to 0°C. 4-Fluorobenzylamine (1.2 eq) is added dropwise, followed by triethylamine (2.0 eq) to scavenge HCl. The mixture is stirred at room temperature for 12 hours, yielding the crude product, which is purified via recrystallization from ethanol/water.

Carbodiimide-Mediated Coupling

This one-pot method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

Procedure

4-Isopropylbenzoic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are dissolved in DCM at 0°C. After 30 minutes, 4-fluorobenzylamine (1.1 eq) is added, and the reaction is stirred at room temperature for 24 hours. The mixture is washed with 5% NaHCO₃ and brine, dried over MgSO₄, and concentrated. Column chromatography (hexane/ethyl acetate 3:1) affords the pure amide.

Key Advantages

-

Eliminates need for acid chloride isolation

-

Suitable for heat-sensitive substrates

Mixed Anhydride Method

This approach employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate.

Protocol

4-Isopropylbenzoic acid (1.0 eq) and N-methylmorpholine (1.5 eq) are dissolved in tetrahydrofuran (THF) at −15°C. Isobutyl chloroformate (1.2 eq) is added, and the mixture is stirred for 30 minutes. 4-Fluorobenzylamine (1.1 eq) is then introduced, and the reaction is warmed to room temperature over 6 hours. After standard workup, the product is isolated in 80–83% yield.

Optimization Notes

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Acid Chloride | 80% | High | Industrial |

| Carbodiimide | 86% | Moderate | Lab-scale |

| Mixed Anhydride | 82% | High | Pilot-scale |

The carbodiimide method offers superior yields but requires chromatographic purification, making it less suitable for large-scale production. The acid chloride route, while slightly lower yielding, benefits from straightforward recrystallization.

Solvent and Temperature Effects

-

Dichloromethane : Preferred for acid chloride reactions due to low nucleophilicity

-

THF : Optimal for mixed anhydride stability at low temperatures

-

Ethanol/Water : Ideal recrystallization solvent system (3:1 ratio)

Reaction temperatures above 40°C in amidation steps lead to decomposition, as observed in analogous systems.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.